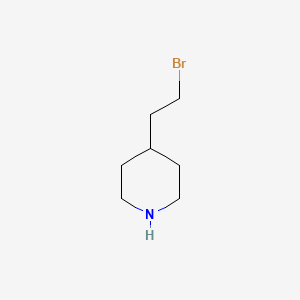

4-(2-Bromoethyl)piperidine

Description

Overview of the Piperidine (B6355638) Scaffold in Contemporary Organic Chemistry Research

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous feature in numerous alkaloids and pharmaceutical agents. nih.govijnrd.orgatamanchemicals.com Its flexible, chair-like conformation allows it to serve as a versatile scaffold in medicinal chemistry, enabling the precise spatial arrangement of functional groups to interact with biological targets. atamanchemicals.com Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, antipsychotic, antihistaminic, and anticancer properties. tandfonline.comijnrd.orgugent.be The ongoing exploration of novel piperidine derivatives continues to be a significant focus of research and development in the pharmaceutical industry. nih.govijnrd.org

Strategic Importance of Halogenated Alkylpiperidines as Functionalized Intermediates

Halogenated alkylpiperidines are a class of piperidine derivatives that incorporate a halogen atom, such as bromine or chlorine, into an alkyl substituent on the piperidine ring. pjps.pktandfonline.com This structural feature renders them highly valuable as functionalized intermediates in organic synthesis. The presence of the halogen provides a reactive site for a variety of nucleophilic substitution and coupling reactions, allowing for the facile introduction of diverse molecular fragments. vulcanchem.com This capability is crucial for the construction of complex molecular architectures and the generation of libraries of compounds for drug discovery and other applications. The strategic placement of the halogen on the alkyl chain, as seen in 4-(2-Bromoethyl)piperidine, offers a powerful tool for chemists to elaborate the piperidine core into more complex and functionally diverse molecules.

Research Scope and Objectives Pertaining to 4-(2-Bromoethyl)piperidine

This article will provide a focused and detailed examination of the chemical compound 4-(2-Bromoethyl)piperidine. The primary objectives are to:

Detail the physical and chemical properties of 4-(2-Bromoethyl)piperidine and its common N-protected derivatives.

Outline and discuss established synthetic routes for the preparation of this compound.

Explore the characteristic reactivity of 4-(2-Bromoethyl)piperidine, with a particular emphasis on its utility in nucleophilic substitution and other synthetically important transformations.

The content will be presented in a structured and scientifically rigorous manner, drawing upon established research findings to provide a comprehensive overview of this important synthetic building block.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATRGCMIAKCCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541718 | |

| Record name | 4-(2-Bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113913-55-6 | |

| Record name | 4-(2-Bromoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromoethyl Piperidine and Key Protected Analogues

Direct Synthesis Routes to 4-(2-Bromoethyl)piperidine Hydrobromide

The most common direct route to 4-(2-bromoethyl)piperidine hydrobromide involves the conversion of a more stable alcohol precursor. This method is favored for its straightforward nature, though it requires careful control of reaction conditions to achieve high yields.

A well-established method for synthesizing 4-(2-bromoethyl)piperidine hydrobromide starts with 4-(2-hydroxyethyl)piperidine hydrochloride. prepchem.comprepchem.com This precursor is typically prepared by the hydrogenation of 2-(4-pyridyl)ethanol using a platinum oxide catalyst under high pressure in the presence of hydrochloric acid, a reaction that proceeds with a quantitative yield. prepchem.comprepchem.com The subsequent conversion of the hydroxyl group to a bromide is an essential step that transforms the stable alcohol into a reactive alkyl halide, ready for further functionalization.

The choice of brominating agent is crucial for the efficient conversion of the alcohol to the bromide. Phosphorus tribromide (PBr₃) is a commonly used and effective reagent for this transformation. prepchem.comprepchem.comcommonorganicchemistry.com The reaction involves treating 4-(2-hydroxyethyl)piperidine hydrochloride with phosphorus tribromide at elevated temperatures, typically around 100°C, for a period of 1.5 hours. prepchem.comprepchem.com Following the reaction, workup with diethyl ether allows for the isolation of 4-(2-bromoethyl)piperidine hydrobromide. This specific method has been reported to achieve yields as high as 77%. prepchem.comprepchem.com The mechanism for this type of reaction is generally an S_N2 process, which results in the inversion of stereochemistry at the reaction center. commonorganicchemistry.com

Table 1: Synthesis of 4-(2-Bromoethyl)piperidine Hydrobromide

| Starting Material | Reagent | Conditions | Product | Yield |

|---|

Conversion from 4-(2-hydroxyethyl)piperidine Hydrochloride Precursors

Synthesis of N-Protected 4-(2-Bromoethyl)piperidine Derivatives

To avoid undesirable reactions at the piperidine (B6355638) nitrogen, such as self-alkylation or reactions with other electrophiles, N-protected derivatives are frequently synthesized. These protecting groups can be removed later in the synthetic sequence.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the piperidine ring due to its stability and ease of removal under acidic conditions. dtic.mil The synthesis of N-Boc-4-(2-bromoethyl)piperidine enhances the compound's stability for storage and handling. vulcanchem.com The general strategy involves first protecting the piperidine nitrogen with a Boc group, often by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), before proceeding with the bromoethylation step. vulcanchem.com This N-protected intermediate can then be used in subsequent reactions without interference from the piperidine nitrogen. dtic.mil

Besides the Boc group, other N-protecting groups can also be employed. One such example is the N-formyl group. The synthesis of 4-(2-bromoethyl)-1-piperidinecarboxaldehyde (N-formyl-4-(2-bromoethyl)piperidine) has been described. prepchem.comprepchem.com This is achieved by reacting 4-(2-bromoethyl)piperidine hydrobromide with formic acetic anhydride (B1165640) at 0°C in the presence of triethylamine. prepchem.comprepchem.com The reaction is typically stirred overnight, and after workup and purification by silica (B1680970) gel chromatography, the N-formylated product can be obtained with a yield of 66%. prepchem.comprepchem.com

Table 2: Synthesis of N-Protected 4-(2-Bromoethyl)piperidine Derivatives

| Starting Material | Reagent(s) | Product | Yield |

|---|

N-Boc Protection Strategies (e.g., N-Boc-4-(2-bromoethyl)piperidine)

Exploration of Alternative Synthetic Pathways for the Piperidine Ring with Bromoethyl Moiety

Alternative synthetic strategies exist for constructing the 4-(2-bromoethyl)piperidine scaffold. One approach involves a ring expansion-oxidation protocol. ugent.be This method starts with cis-2-(2-bromo-1,1-dimethylethyl)azetidines, which undergo a silver-mediated ring expansion and oxidation when heated in dimethyl sulfoxide (B87167) (DMSO) to form functionalized 5,5-dimethylpiperidin-4-ones in high yields. ugent.be While this specific example leads to a ketone, further modifications could potentially yield the desired bromoethyl functionality. Another distinct pathway involves the reaction of piperidine with 1,2-dibromoethane, where the piperidine nitrogen acts as a nucleophile to displace one of the bromine atoms, directly forming 1-(2-bromoethyl)piperidine. vulcanchem.comrsc.org This highlights a different regiochemistry compared to the primary subject of this article.

Alkene Cyclization Approaches to Piperidine Core

The construction of the piperidine ring via intramolecular cyclization of acyclic precursors represents a powerful strategy in heterocyclic chemistry. These methods form the carbocyclic amine structure by creating new carbon-nitrogen and/or carbon-carbon bonds from a linear chain containing a strategically placed double bond and an amine functionality.

One notable approach is the hypervalent iodine-mediated intramolecular halocyclization of unsaturated amines. beilstein-journals.org This method utilizes an oxidizing agent and a halogen source to induce the cyclization of an N-protected homoallylic amine. For instance, a metal-free synthesis of β-fluorinated piperidines has been reported using PhI(OPiv)₂ as an oxidant, HF·pyridine (B92270) as the fluoride (B91410) source, and BF₃·OEt₂ as an activator. beilstein-journals.org This reaction proceeds through the activation of the alkene by the hypervalent iodine reagent, followed by intramolecular attack by the nitrogen nucleophile. The resulting intermediate is then intercepted by a halide ion to yield the 4-halopiperidine derivative. While this example produces a fluorinated analogue, the underlying principle is adaptable for producing bromo-substituted piperidines by selecting an appropriate bromine source. A range of unsaturated amines can be cyclized to form the corresponding β-halogenated piperidines in good yields, although the presence of substituents on the alkene can sometimes lower the efficiency. beilstein-journals.org

Table 1: Representative Conditions for Hypervalent Iodine-Mediated Aminofluorination beilstein-journals.org

| Starting Material (Unsaturated Amine) | Oxidant | Fluoride Source | Activator | Product | Yield |

|---|---|---|---|---|---|

| N-Tosyl-4-penten-1-amine | PhI(OPiv)₂ | HF·Pyridine | BF₃·OEt₂ | N-Tosyl-3-fluoro-piperidine | Good |

| N-Tosyl-5-hexen-1-amine | PhI(OPiv)₂ | HF·Pyridine | BF₃·OEt₂ | N-Tosyl-3-fluoro-azepane | Poor |

| N-Benzoyl-4-penten-1-amine | PhI(OPiv)₂ | HF·Pyridine | BF₃·OEt₂ | N-Benzoyl-3-fluoro-piperidine | Good |

Radical cyclization presents another avenue to the piperidine core. A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of substrates like 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov These reactions, often initiated by radical initiators, can show high diastereoselectivity, particularly when using reagents like tris(trimethylsilyl)silane, which can afford the desired products with high isomeric purity. nih.gov

Reductive Amination Strategies for Piperidine Formation

Reductive strategies, particularly the hydrogenation of pyridine derivatives, are among the most common and efficient methods for synthesizing the piperidine scaffold. asianpubs.org This approach starts with a pre-functionalized pyridine ring, which is then saturated to form the corresponding piperidine.

A direct synthetic route to the precursor of 4-(2-bromoethyl)piperidine starts with 2-(4-pyridyl)ethanol. prepchem.com In this process, the pyridine ring is reduced via catalytic hydrogenation. A common and effective catalyst for this transformation is platinum oxide (PtO₂), often referred to as Adams' catalyst. asianpubs.orgprepchem.com The reaction is typically carried out under hydrogen pressure in an acidic solvent, such as water containing hydrochloric acid. prepchem.com This process quantitatively converts the pyridine ring into a piperidine ring, yielding 4-(2-hydroxyethyl)piperidine. The resulting alcohol can then be readily converted to the target bromoalkane. This is achieved by treating the 4-(2-hydroxyethyl)piperidine intermediate with a brominating agent, such as phosphorus tribromide (PBr₃), to furnish 4-(2-bromoethyl)piperidine, which is typically isolated as its hydrobromide salt. prepchem.com

The choice of catalyst is critical for the hydrogenation of pyridines and can influence the reaction conditions required. While platinum-based catalysts are highly effective, other noble metal catalysts are also widely used. asianpubs.orggoogle.comnih.gov Palladium on carbon (Pd/C) is another robust catalyst for this transformation, capable of promoting hydrogenation under various conditions. google.com Iridium and rhodium complexes have also been developed for the selective hydrogenation of pyridines, sometimes offering advantages for substrates with sensitive functional groups that might not be stable under other conditions. mdpi.comchemrxiv.org The reaction conditions, including solvent, temperature, and hydrogen pressure, can be optimized for specific substrates and catalysts to maximize yield and selectivity. asianpubs.orggoogle.com

Table 2: Comparison of Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Solvent | Advantages | Citation(s) |

|---|---|---|---|---|

| Platinum Oxide (PtO₂) | 50-70 bar H₂, room temp. | Acetic Acid, Water/HCl | High efficiency, widely used | asianpubs.orgprepchem.com |

| Palladium on Carbon (Pd/C) | Normal temp. & pressure | Methanol, Ethanol | Good selectivity, common catalyst | google.com |

| Rhodium on Carbon (Rh/C) | 5 atm H₂, 80 °C | Water | Effective under milder pressure | organic-chemistry.org |

| Iridium(III) Complexes | Low catalyst loading | Dichloromethane (B109758) | Tolerates sensitive functional groups (bromo, nitro) | chemrxiv.org |

These synthetic strategies can also be applied to starting materials containing a nitrogen-protecting group, such as a tert-butyloxycarbonyl (Boc) group. Performing these reactions on N-protected precursors allows for the synthesis of key protected analogues like N-Boc-4-(2-bromoethyl)piperidine, which are valuable in multi-step synthetic campaigns where the reactivity of the piperidine nitrogen must be masked. vulcanchem.com

Reactivity Profiles and Mechanistic Insights of 4 2 Bromoethyl Piperidine

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The carbon-bromine bond in the ethyl side chain is highly susceptible to nucleophilic attack, enabling both intramolecular and intermolecular substitution reactions. The bromine atom functions as an effective leaving group, facilitating the formation of new chemical bonds at the terminal carbon of the ethyl chain.

Intramolecular Cyclizations via Nucleophilic Displacement of Bromide

One of the most significant reactions of 4-(2-bromoethyl)piperidine is its ability to undergo intramolecular cyclization. In this process, the lone pair of electrons on the piperidine (B6355638) nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This internal SN2 reaction results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, yielding a bicyclic structure.

This cyclization is a key step in the synthesis of quinuclidine (B89598), an important azabicyclic compound that forms the core of many natural products and pharmacologically active molecules. liverpool.ac.ukresearchgate.net The transformation of 4-substituted piperidines, such as those derived from 4-piperidine carboxylic acid, into the quinuclidine framework often involves an intermediate with a reactive side chain like a bromoethyl or hydroxyethyl (B10761427) group that facilitates the final ring closure. google.compatsnap.com The propensity for this ring formation is a defining feature of the molecule's reactivity profile.

Intermolecular Substitution Reactions

The bromoethyl group readily reacts with a variety of external nucleophiles, making 4-(2-bromoethyl)piperidine a useful alkylating agent. These intermolecular reactions allow for the introduction of diverse functional groups onto the piperidine scaffold. For instance, secondary amines and thiols can displace the bromide to form the corresponding 2-aminoethyl and 2-mercaptoethyl derivatives. gla.ac.uk This type of reaction has been observed in phenanthridinium systems bearing a 2-bromoethyl side chain, where secondary amines like piperidine and morpholine (B109124) successfully act as nucleophiles. gla.ac.uk

Similarly, phenoxides can react with the bromoethyl moiety under basic conditions to form ether linkages. These substitution reactions are fundamental in medicinal chemistry for constructing more complex molecules. For example, derivatives of 4-(2-bromoethyl)piperidine are used to synthesize precursors for drugs like fexofenadine. google.com

| Nucleophile | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Secondary Amines (e.g., Morpholine) | Tertiary Amine | Mild conditions, often in a polar solvent | Forms C-N bonds; builds complex amine structures gla.ac.uk |

| Thiols (e.g., p-methoxybenzyl mercaptan) | Thioether | Mild conditions | Forms C-S bonds; introduces sulfur functionality gla.ac.uk |

| Phenoxides | Aryl Ether | Basic conditions (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Forms C-O bonds; synthesis of phenoxyethylpiperidine derivatives |

| Azide (NaN₃) | Alkyl Azide | Nucleophilic substitution | Creates a precursor for click chemistry via the formation of 4-(2-azidoethyl)piperidine vulcanchem.com |

Reactivity of the Piperidine Nitrogen Atom

The secondary amine nitrogen in the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows it to react with a range of electrophiles, leading to functionalization directly on the ring.

N-Alkylation and Acylation Reactions

The piperidine nitrogen can be readily alkylated by reacting it with alkyl halides. researchgate.net This reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide formed, driving the reaction to completion. Common bases include potassium carbonate or sodium hydride, and solvents are often polar aprotic, such as DMF or acetonitrile (B52724). researchgate.net

N-acylation occurs when 4-(2-bromoethyl)piperidine is treated with an acylating agent, such as an acyl chloride or anhydride (B1165640). google.com These reactions are often rapid and lead to the formation of amides. For example, reacting the piperidine with formic acetic anhydride results in the corresponding N-formyl derivative. prepchem.com The use of carbonylazole derivatives has also been shown to be an effective method for the chemoselective N-acylation of various substrates. escholarship.org

| Reaction Type | Electrophile Example | Product | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-4-(2-bromoethyl)piperidine | Base (K₂CO₃, NaH), Solvent (DMF, Acetonitrile) researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-4-(2-bromoethyl)piperidine (Amide) | Solvent (Chloroform), often with a non-nucleophilic base google.com |

| N-Formylation | Formic Acetic Anhydride | 4-(2-bromoethyl)-1-piperidinecarboxaldehyde | Triethylamine, 0°C to room temperature prepchem.com |

Aza-Michael Reactions with Unsaturated Carbonyl Compounds

The piperidine nitrogen can participate in conjugate addition, or aza-Michael, reactions with α,β-unsaturated carbonyl compounds. organic-chemistry.org In this process, the nitrogen atom adds to the β-carbon of the unsaturated system, leading to the formation of a β-amino carbonyl derivative. Research on the closely related 2-(2-bromoethyl)piperidine (B1277137) demonstrates its successful conjugate addition to alkyl acrylates like methyl and ethyl acrylate. researchgate.netsemanticscholar.org This reaction is typically carried out in the presence of a base such as triethylamine. researchgate.netsemanticscholar.org The resulting products, β-amino esters, are valuable intermediates in the synthesis of more complex heterocyclic systems, such as indolizidines. researchgate.netsemanticscholar.org The reaction is highly efficient for aliphatic amines and can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in environmentally friendly solvents like water. organic-chemistry.org

Advanced Mechanistic Investigations

While many reactions of 4-(2-bromoethyl)piperidine can be understood through classical SN2 or nucleophilic addition pathways, more advanced mechanistic studies on similar systems have revealed more complex routes. For example, investigations into the substitution reaction of 2-bromoethyl-phenanthridinium bromide with secondary amines and thiols showed that the reaction does not proceed via a simple intermolecular SN2 displacement. gla.ac.uk

Instead, a more intricate mechanism was proposed, initiated by an alpha-addition of the nucleophile (e.g., piperidine) onto the electrophilic iminium moiety of the heteroaromatic ring. This is followed by an intramolecular cyclization and a subsequent oxidative ring-opening to yield the final substituted product. gla.ac.uk This "directed" substitution pathway highlights that the reactivity of the bromoethyl side chain can be profoundly influenced by the electronic nature of the heterocyclic system to which it is attached. Such a mechanism allows for substitutions with less reactive nucleophiles that would not typically react with an isolated bromoethyl group under the same conditions. gla.ac.uk This type of advanced investigation provides deeper insight into the subtle factors that govern the reactivity of functionalized heterocyclic compounds.

Studies on Competing Reaction Pathways (e.g., elimination versus substitution)

The reactivity of 4-(2-bromoethyl)piperidine, a primary alkyl halide, is characterized by a competition between substitution (SN) and elimination (E2) pathways. The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions. The piperidine nitrogen itself can act as an intramolecular nucleophile, leading to cyclization, which is a form of nucleophilic substitution.

Intramolecular Substitution (Cyclization): In the absence of strong external nucleophiles or bases, or under conditions of dilution, 4-(2-bromoethyl)piperidine can undergo an intramolecular SN2 reaction. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a bicyclic quinuclidinium salt. This reaction is often favorable as it results in the formation of a stable, fused ring system.

Intermolecular Substitution (SN2): When treated with a strong, weakly basic nucleophile, an intermolecular SN2 reaction is favored. Primary alkyl halides are highly susceptible to SN2 attack due to minimal steric hindrance. youtube.com In this case, the external nucleophile displaces the bromide, attaching the nucleophilic group to the ethyl side chain.

Elimination (E2): The use of a strong, sterically hindered base, such as potassium tert-butoxide, promotes an E2 elimination reaction. sapub.org The base abstracts a proton from the carbon adjacent (beta) to the carbon bearing the bromine, leading to the formation of 4-vinylpiperidine and eliminating hydrobromic acid. For primary substrates, E2 is generally less favored than SN2 unless a bulky base is employed to sterically disfavor the substitution pathway. youtube.com

The competition between these pathways is summarized in the table below.

| Reaction Condition | Dominant Pathway | Major Product | Rationale |

| Neutral or weak acid, heat | Intramolecular SN2 | 1-Azabicyclo[2.2.2]octane (Quinuclidine) hydrobromide | The internal piperidine nitrogen acts as a nucleophile, leading to cyclization. |

| Strong, non-hindered nucleophile (e.g., RS⁻, N₃⁻) | Intermolecular SN2 | 4-(2-Substituted-ethyl)piperidine | Primary halide is accessible for external nucleophilic attack. |

| Strong, hindered base (e.g., t-BuOK) | E2 Elimination | 4-Vinylpiperidine | Steric bulk of the base prevents SN2 and favors proton abstraction. sapub.org |

| Strong, non-hindered base/nucleophile (e.g., NaOH, RO⁻) | Competition between SN2 and E2 | Mixture of substitution and elimination products | For primary halides, SN2 often predominates, but E2 is competitive with strong bases. youtube.com |

During some radical-mediated reactions designed to form piperidine rings, the appearance of linear alkene by-products has been observed, suggesting a competitive process that can lead to elimination-type products even under non-standard conditions. mdpi.comnih.gov

Analysis of Stereochemical Outcomes in Ring-Forming Reactions

The primary ring-forming reaction for 4-(2-bromoethyl)piperidine is the intramolecular SN2 cyclization to form the quinuclidine skeleton. Quinuclidine is a rigid bicyclic structure, and the stereochemistry of the starting piperidine can influence the feasibility and outcome of the cyclization, although the parent compound itself is achiral.

If the piperidine ring is substituted, creating one or more stereocenters, the stereochemical outcome of the cyclization becomes a critical consideration. The formation of the new bond occurs via a backside attack, typical of an SN2 mechanism. The conformation of the piperidine ring in the transition state plays a crucial role in determining the stereochemistry of the product. For a substituted 4-(2-bromoethyl)piperidine, the ethyl side chain will preferentially occupy an equatorial position to minimize steric strain. The intramolecular attack by the nitrogen lone pair will proceed through a transition state that resembles a chair-like conformation, leading to the thermodynamically favored product.

For instance, in the synthesis of substituted piperidines via cyclization, high levels of diastereoselectivity can be achieved. nih.gov The stereochemical outcome of Dieckmann cyclizations to form substituted quinuclidinones has been shown to result in mixtures of isomers, indicating that the energy differences between possible transition states can be small. researchgate.net

The table below illustrates potential stereochemical relationships if a substituent 'R' were present on the piperidine ring, creating a chiral center.

| Starting Material | Cyclization Transition State | Potential Product Stereoisomers | Notes |

| (2R, 4S)-2-R-4-(2-Bromoethyl)piperidine | Chair-like conformation with equatorial R group and equatorial side chain | Stereoisomers of the 2-R-substituted quinuclidinium salt | The relative stereochemistry of the starting material will dictate the stereochemistry of the bicyclic product. |

| (2S, 4S)-2-R-4-(2-Bromoethyl)piperidine | Chair-like conformation with axial R group and equatorial side chain | Diastereomeric 2-R-substituted quinuclidinium salt | The energy of the transition state will be higher due to axial substituent, potentially affecting the reaction rate. |

In related syntheses, the stereoselectivity of piperidine ring formation is a central theme, with many strategies developed to control the relative and absolute stereochemistry of substituents at various positions. rsc.org These principles of stereocontrol are directly applicable when considering the cyclization of a substituted 4-(2-bromoethyl)piperidine.

Kinetic Studies and Reaction Rate Determinants

The rate of reactions involving 4-(2-bromoethyl)piperidine is governed by several factors, including the mechanism of the specific reaction (intramolecular SN2, intermolecular SN2, or E2), solvent, temperature, and the nature of any external reagents.

For the intramolecular SN2 cyclization , the reaction is a first-order process, as the rate depends only on the concentration of 4-(2-bromoethyl)piperidine. The rate is highly dependent on the conformational energetics of forming the bicyclic transition state.

For intermolecular SN2 and E2 reactions , the kinetics are second-order, depending on the concentrations of both the piperidine derivative and the external nucleophile or base. researchgate.net

Key determinants of the reaction rate are summarized below.

| Factor | Effect on SN2 (Inter- and Intramolecular) | Effect on E2 | Explanation |

| Solvent Polarity | Polar aprotic solvents (e.g., Acetonitrile, DMSO) increase the rate. echemi.com | Rate is less sensitive but can be enhanced in polar aprotic solvents. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing the nucleophile's effective strength. |

| Nucleophile/Base Strength | Rate is directly proportional to the strength and concentration of the nucleophile. | Rate is directly proportional to the strength and concentration of the base. | Both mechanisms require a potent electron-pair donor. |

| Leaving Group | Rate depends on the leaving group's ability (I > Br > Cl). | Rate depends on the leaving group's ability (I > Br > Cl). | A better leaving group is a more stable anion, which lowers the transition state energy. libretexts.org |

| Temperature | Rate increases with temperature. | Rate increases with temperature, and elimination is generally more favored over substitution at higher temperatures. youtube.com | Higher temperature provides the necessary activation energy and favors the higher entropy of elimination products. |

| Steric Hindrance | Increased steric hindrance on the nucleophile or substrate decreases the SN2 rate. | Increased steric hindrance on the base can favor elimination over substitution. | SN2 requires direct access to the electrophilic carbon, while E2 abstracts a more accessible peripheral proton. sapub.org |

Kinetic studies on the N-alkylation of piperidine with various electrophiles confirm the influence of solvent and the structure of the alkylating agent. echemi.comresearchgate.net For instance, the reaction rate is enhanced in polar aprotic solvents that facilitate the SN2 mechanism. Furthermore, the electronic properties of substituents can influence reactivity; electron-withdrawing groups on an electrophile can increase the reaction rate by making the carbon center more electron-deficient. rsc.org

Advanced Derivatives and Homologues in Chemical Research

N-Functionalized 4-(2-Bromoethyl)piperidine Derivatives

One of the most common modifications is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This transformation yields N-Boc-4-(2-bromoethyl)piperidine, a derivative where the nitrogen's nucleophilicity is suppressed. vulcanchem.comscbt.com This protection is crucial as it enhances the compound's stability for storage and handling and prevents the nitrogen from participating in unwanted side reactions during subsequent synthetic steps that target the bromoethyl group. vulcanchem.com

Beyond protection, the nitrogen atom can be functionalized with various groups to build specific molecular frameworks. For instance, N-alkylation of piperidine (B6355638) precursors with reagents containing a bromoethyl moiety is a key step in the synthesis of complex pharmaceutical agents. google.com In the synthesis of the potent analgesic alfentanil, a complex piperidine derivative is alkylated on the nitrogen with 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one. google.comgoogleapis.com This reaction highlights how the N-alkylation of a piperidine ring with a bromoethyl-containing fragment is a powerful strategy for linking heterocyclic systems. Other functionalizations include the creation of N-formyl derivatives, such as 4-(2-bromoethyl)-1-piperidinecarboxaldehyde, which can be prepared from the corresponding hydrobromide salt. prepchem.com

These N-functionalizations are summarized in the table below, illustrating the versatility of the piperidine nitrogen in creating diverse chemical entities.

| Derivative Name | N-Functional Group | Purpose/Application | Reference(s) |

| N-Boc-4-(2-bromoethyl)piperidine | tert-butoxycarbonyl (Boc) | Protection of the nitrogen atom, enhances stability, prevents side reactions. | vulcanchem.comscbt.com |

| N-Acyl & N-Sulfonyl Derivatives | Acyl or Sulfonyl | Used as protecting groups; sulfonyl groups can be difficult to remove if refunctionalization is needed. | tandfonline.com |

| 4-(2-bromoethyl)-1-piperidinecarboxaldehyde | Formyl | Synthetic intermediate. | prepchem.com |

| N-{1-{2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl}-...}piperidine | Tetrazolylethyl | Building block in the synthesis of alfentanil. | google.comgoogleapis.com |

Regioisomeric Analogues (e.g., 2-(2-Bromoethyl)piperidine) and Their Reactivity

The position of the bromoethyl substituent on the piperidine ring significantly influences the molecule's chemical behavior and its utility in synthesis. The regioisomer, 2-(2-bromoethyl)piperidine (B1277137), provides a contrasting example to the 4-substituted analogue, particularly in its propensity to form fused heterocyclic systems.

The synthesis of 2-(2-bromoethyl)piperidine hydrobromide can be achieved by treating the corresponding alcohol, 2-(2-hydroxyethyl)piperidine, with hydrogen bromide. researchgate.net Research has focused on the conjugate addition (aza-Michael reaction) of 2-(ω-haloalkyl)piperidines, including the 2-bromoethyl derivative, to activated alkenes like methyl and ethyl acrylate. researchgate.netsemanticscholar.org This reaction, carried out in the presence of a base such as triethylamine, yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. researchgate.netsemanticscholar.org

A key difference in the reactivity of the 2-substituted isomer is its use in intramolecular cyclizations to form bicyclic alkaloids. For example, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, a closely related analogue, undergoes intramolecular cyclization upon treatment with lithium diisopropylamide (LDA) to form 2-(methoxycarbonyl)indolizidine. researchgate.netsemanticscholar.org This transformation creates a fused 5-membered ring onto the 6-membered piperidine core. Such a direct intramolecular cyclization involving the side chain and the ring nitrogen is sterically more feasible for the 2-substituted isomer compared to the 4-substituted one, which would require the formation of a much larger, strained bridged system.

The table below contrasts the two regioisomers based on their synthetic applications.

| Property | 4-(2-Bromoethyl)piperidine | 2-(2-Bromoethyl)piperidine | Reference(s) |

| Primary Use | As a side chain for attachment to other molecular cores via alkylation. | Precursor for fused bicyclic systems (indolizidines). | google.comresearchgate.netsemanticscholar.org |

| Key Reaction Type | Intermolecular nucleophilic substitution at the bromine atom. | Aza-Michael addition followed by intramolecular cyclization. | google.comresearchgate.netsemanticscholar.org |

| Resulting Structure | Complex molecules with a piperidin-4-ylethyl moiety. | Fused heterocyclic systems like indolizidines. | google.comresearchgate.netsemanticscholar.org |

Piperidine Derivatives with Multi-Substituted Bromoethyl Chains

While 4-(2-bromoethyl)piperidine is the most common variant, the introduction of additional substituents on the ethyl chain creates chiral centers and modifies the chain's reactivity. While direct examples of multi-substituted 4-(2-bromoethyl)piperidine derivatives are not extensively documented in readily available literature, the synthesis of such compounds can be envisioned through established chemical principles.

One potential route involves the reaction of piperidine with appropriately substituted dihaloalkanes. For example, reacting a piperidine precursor with a 1,2-dibromoalkane bearing additional substituents would lead to the desired structure. Another strategy involves the use of reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine, which serves as a precursor for constructing 4,4-disubstituted piperidines through alkylation of active methylene (B1212753) compounds. tandfonline.com Although this reagent is acyclic, it demonstrates the utility of substituted bromoethyl fragments in piperidine synthesis. tandfonline.com

The development of synthetic methods for multi-substituted piperidines is an active area of research, often employing strategies like amide/aldehyde coupling and nucleophilic additions to create diverse substitution patterns on the piperidine ring itself. researchgate.net These advanced methods could potentially be adapted to synthesize piperidines with complex, multi-substituted side chains at the 4-position.

Complex Fused and Bridged Heterocyclic Systems derived from 4-(2-Bromoethyl)piperidine

The dual reactivity of 4-(2-bromoethyl)piperidine derivatives (a nucleophilic nitrogen and an electrophilic bromoethyl chain) makes them ideal candidates for constructing complex polycyclic systems. These reactions often involve an initial intermolecular reaction followed by an intramolecular cyclization to form fused or bridged rings.

As previously mentioned, the regioisomeric 2-(2-bromoethyl)piperidine derivatives are excellent precursors for fused systems like indolizidines. researchgate.netsemanticscholar.org Following a conjugate addition to an acrylate, the resulting product can be cyclized by deprotonation alpha to the ester group, which then displaces the bromide on the side chain to form a new carbon-carbon bond, yielding the bicyclic indolizidine core. semanticscholar.org

While direct intramolecular cyclization of 4-(2-bromoethyl)piperidine itself to form a simple bridged system is less common due to the high strain of the resulting product, it serves as a crucial linker in building complex molecules that may contain other fused or bridged components. The synthesis of umeclidinium (B1249183) bromide, for example, involves an intermediate, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, which is cyclized to form a bridged quinuclidine (B89598) ring system. google.com Although this involves a chloroethyl group and a different intramolecular cyclization pathway, it illustrates the principle of using a haloethylpiperidine to build bridged structures.

Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions have been developed to construct bridged heterocycles that incorporate a piperidine moiety, showcasing advanced strategies for creating molecular complexity. nih.gov Tandem reactions involving N-acyliminium ions are also employed to generate complex polycyclic, fused, and bridged heterocyclic scaffolds with high stereocontrol. researchgate.net These modern synthetic methods highlight the potential for using building blocks like 4-(2-bromoethyl)piperidine to access novel and intricate molecular architectures.

| Heterocyclic System | Starting Piperidine Derivative Type | Synthetic Strategy Highlight | Reference(s) |

| Indolizidines | 2-(Bromomethyl)piperidine derivative | Aza-Michael addition followed by intramolecular C-C bond formation. | researchgate.netsemanticscholar.org |

| Quinuclidines | 1-(2-Chloroethyl)-4-piperidinecarboxylate | Intramolecular cyclization to form a bridged bicyclic system. | google.com |

| General Bridged Heterocycles | Azomethine ylides / Piperidine precursors | Catalytic asymmetric 1,3-dipolar [3 + 6] cycloaddition. | nih.gov |

| Fused/Bridged Polycycles | Amino acid derived precursors | Acid-mediated tandem reactions via N-acyliminium ions. | researchgate.net |

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Indolizidines)

The structure of 4-(2-bromoethyl)piperidine is particularly well-suited for the synthesis of fused bicyclic nitrogen heterocycles, most notably the indolizidine alkaloid core. Indolizidines are a class of compounds found in nature, including in the skin secretions of certain frogs, and are of significant interest due to their potential biological activities. semanticscholar.org The synthesis of these scaffolds often relies on a strategy that involves an initial N-alkylation or a related conjugate addition, followed by an intramolecular cyclization.

A key synthetic approach involves the conjugate addition of the piperidine nitrogen to an α,β-unsaturated carbonyl compound, a process known as an aza-Michael reaction. semanticscholar.orgresearchgate.net For instance, the hydrobromide salt of 2-(2-bromoethyl)piperidine, a constitutional isomer of the title compound, has been shown to react with alkyl acrylates in the presence of a base. semanticscholar.orgresearchgate.net This reaction first forms a β-aminopropanoate intermediate. The subsequent step involves an intramolecular nucleophilic substitution, where the enolate formed by deprotonation α to the carbonyl group displaces the bromide ion, thereby closing the second ring and forming the indolizidine skeleton. semanticscholar.org This cascade process highlights how the two reactive centers of the bromoethyl-piperidine structure work in concert to build the bicyclic system.

While direct examples using the 4-substituted isomer are less common in seminal literature, the principle remains a cornerstone of synthetic strategy. The 4-(2-bromoethyl) moiety provides the necessary electrophilic carbon atom, which, following the attachment of a suitable nucleophilic trigger to the piperidine nitrogen, can readily participate in ring-forming reactions. Radical cyclization routes have also been developed for the synthesis of indolizidines, further demonstrating the versatility of piperidine-based precursors in constructing these complex alkaloids. acs.org Such tandem strategies are efficient in building molecular complexity from relatively simple starting materials. researchgate.net

Table 1: Synthetic Strategies for Indolizidine Scaffolds from Piperidine Precursors

| Precursor Type | Key Reaction Steps | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| 2-(ω-Haloalkyl)piperidines | Aza-Michael addition to an acrylate, followed by intramolecular cyclization. | 2-(Methoxycarbonyl)indolizidine | researchgate.net, semanticscholar.org |

| Substituted N-benzyl γ-chloropropylamines | Cascade Michael addition/alkylation with alkynoates. | Substituted Indolizidines and Quinolizidines | nih.gov |

| 7-Substituted-6-aza-8-bromooct-2-enoates | Radical cyclization using agents like (TMS)₃SiH. | 2,4-Disubstituted Piperidines (precursors to fused systems) | researchgate.net |

Building Block for Quaternary Ammonium (B1175870) Salts and Ionic Liquids

Quaternary ammonium salts (QAS) are a broad class of compounds with applications ranging from antimicrobial agents and surfactants to phase-transfer catalysts and electrolytes. mdpi.com Ionic liquids (ILs), which are salts with melting points below 100°C, represent a modern class of "green" solvents and electrolytes, often built upon quaternary ammonium cations. mdpi.com

4-(2-Bromoethyl)piperidine serves as an excellent building block for these materials due to its dual reactivity. The secondary amine of the piperidine ring can be quaternized through reaction with alkyl halides. Conversely, and more strategically, the piperidine nitrogen can act as a nucleophile, displacing the bromide from another molecule of 4-(2-bromoethyl)piperidine or reacting with other electrophiles. The pendant bromoethyl group itself is a potent electrophile, readily undergoing nucleophilic substitution with tertiary amines, phosphines, or other nucleophiles to form a quaternary center.

This bifunctionality is exploited in the synthesis of polymeric materials and advanced ionic liquids. For example, piperidine-containing polymers can be synthesized and subsequently quaternized to create anion exchange membranes (AEMs) for fuel cells. acs.org In these applications, a polymer backbone containing piperidine rings is reacted with bromoalkylated cations, or a monomer like 4-(2-bromoethyl)piperidine could be envisioned in polymerization schemes to introduce the piperidinium (B107235) cation. The resulting materials often exhibit high ion conductivity and excellent alkaline stability. acs.org The synthesis of such salts typically involves straightforward alkylation reactions, often under thermal conditions in a suitable solvent like acetonitrile (B52724) or methyl ethyl ketone. researchgate.netgoogle.com The rigid, cyclic nature of the piperidine ring can also impart favorable properties such as limited conformational freedom to the resulting cation, which is a desirable trait in the design of specific ionic liquids. mdpi.com

Intermediate in the Synthesis of Advanced Organic Molecules and Analogues

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active natural products. mdpi.comnih.gov As an intermediate, 4-(2-bromoethyl)piperidine provides a robust platform for introducing the 4-ethylpiperidine (B1265683) fragment into larger molecules, a common motif in drug design. The bromoethyl side chain allows for facile covalent attachment to a variety of molecular cores via nucleophilic substitution.

This strategy is frequently employed in the synthesis of analogues of bioactive compounds. For example, in the development of antimalarial agents, piperazine-substituted 4(1H)-quinolones have been synthesized by alkylating a piperazine (B1678402) core with nitrophenethyl bromide, a molecule with similar reactivity to 4-(2-bromoethyl)piperidine. nih.gov The reaction sequence typically involves the N-alkylation of a primary or secondary amine with the bromoethylpiperidine moiety, followed by further synthetic manipulations.

The versatility of this intermediate is underscored by the diversity of reactions it can participate in beyond simple N-alkylation. The piperidine nitrogen can be involved in amide couplings, reductive aminations, and Michael additions, while the bromoethyl group provides a reliable electrophilic handle. acs.org This allows for the construction of complex frameworks, such as the core skeletons of various alkaloids. For instance, N-alkyl substituted 4-piperidones, which can be derived from precursors like 4-(2-bromoethyl)piperidine, are key intermediates in the synthesis of quinolizidine (B1214090) and indolizidine alkaloids. arkat-usa.org

Table 2: Examples of Advanced Molecules Synthesized Using Piperidine-Based Building Blocks

| Target Molecule/Scaffold | Synthetic Application of Piperidine Intermediate | Key Transformation | Reference(s) |

|---|---|---|---|

| Quinolizidine & Indolizidine Alkaloids | Formation of N-alkyl-4-piperidones as precursors to the bicyclic core. | Pictet-Spengler cyclization / Oxidation | arkat-usa.org |

| Orally Bioavailable Antimalarials | Introduction of a piperidinyl or piperazinyl ethyl side chain to a quinolone core. | N-alkylation with a bromoethyl derivative. | nih.gov |

| 2,4,6-Trisubstituted Piperidines | Modular synthesis of all stereoisomers for diversity-oriented libraries. | Anion Relay Chemistry (ARC) followed by intramolecular cyclization. | nih.gov |

| (-)-Myrtine and other Alkaloids | Construction of the trans-2,6-disubstituted piperidine skeleton. | Conjugate addition followed by diastereoselective lithiation-substitution. | researchgate.net |

Strategic Component in Diverse Synthetic Pathways beyond Direct Alkylation

While direct alkylation is a common use for 4-(2-bromoethyl)piperidine, its true synthetic power is revealed in more complex, strategic transformations where the entire molecule acts as a cohesive functional unit. These pathways often involve cascade or tandem reactions that efficiently build molecular complexity in a single pot.

One such strategy is the formal [4+2] cycloaddition. In this approach, a piperidine precursor containing a haloalkyl side chain (acting as a +2 component) reacts with a four-atom Michael acceptor (the 4 component) in a cascade Michael addition/alkylation process. nih.gov This method allows for the rapid construction of substituted piperidine rings and can be extended to form fused systems like indolizidines and quinolizidines from cyclic amine precursors. nih.gov

Radical-mediated reactions offer another sophisticated route. The cyclization of radical species generated from bromo-enoate precursors containing a piperidine ring has been shown to be an effective method for creating substituted piperidines with high diastereoselectivity. researchgate.net The choice of radical initiator and reducing agent can significantly influence the stereochemical outcome of the ring closure.

Furthermore, the principles of diversity-oriented synthesis (DOS) can leverage building blocks like 4-(2-bromoethyl)piperidine to generate large libraries of complex molecules. nih.gov For example, Anion Relay Chemistry (ARC) utilizes a sequence of deprotonations and reactions with electrophiles to construct highly substituted piperidine scaffolds. A bromoethyl group on the piperidine serves as a key internal electrophile for the final ring-closing S_N2 cyclization step, demonstrating a strategic use of the molecule's inherent bifunctionality. nih.gov These advanced methods highlight the role of 4-(2-bromoethyl)piperidine not just as a simple reagent, but as a strategic component in the architecturally complex world of modern organic synthesis.

Conclusion

4-(2-Bromoethyl)piperidine is a valuable and versatile building block in organic synthesis. Its strategic combination of a piperidine (B6355638) ring and a reactive bromoethyl side chain provides a powerful handle for the construction of a wide range of more complex and functionally diverse molecules. The straightforward nature of its synthesis and the predictability of its reactivity in nucleophilic substitution reactions make it an important intermediate for medicinal chemistry and materials science. The ability to protect and deprotect the piperidine nitrogen further enhances its utility, allowing for selective transformations and the creation of targeted molecular architectures.

Advanced Analytical Methodologies for Comprehensive Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FT-IR)

High-resolution spectroscopic techniques are fundamental in confirming the structural integrity of 4-(2-Bromoethyl)piperidine. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to verify the substitution pattern on the piperidine (B6355638) ring and to confirm the presence and connectivity of the bromoethyl group. In ¹H NMR, the chemical shifts of the protons on the carbon adjacent to the bromine atom (CH₂Br) are typically observed in the range of δ ~3.5–4.0 ppm. The complex multiplet patterns in the upfield region of the spectrum correspond to the protons of the piperidine ring and the ethyl chain, providing detailed information about their chemical environment and coupling interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands confirm the structure of 4-(2-Bromoethyl)piperidine. A characteristic peak for the C-Br stretching vibration is typically observed in the range of 600–650 cm⁻¹. Additionally, C-H stretching vibrations for the methylene (B1212753) groups in the piperidine ring and the ethyl side chain appear in the 2800-3000 cm⁻¹ region. For the hydrobromide salt form, a broad peak corresponding to the N-H stretch is expected around 2450–2500 cm⁻¹.

Table 1: Key Spectroscopic Data for 4-(2-Bromoethyl)piperidine

| Technique | Feature | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | CH₂Br protons | δ ~3.5–4.0 ppm | |

| FT-IR | C-Br stretch | ~600–650 cm⁻¹ | |

| FT-IR | C-H stretches (sp³) | ~2800–3000 cm⁻¹ | |

| FT-IR (HBr salt) | N-H stretch | ~2450–2500 cm⁻¹ |

Advanced Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 4-(2-Bromoethyl)piperidine and for separating it from potential isomers and impurities. A common method involves using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. This method allows for the quantification of the main compound and the detection of any related substances. The purity level is typically expected to be ≥97% or higher for use in further synthetic applications. carlroth.com

The separation is based on the differential partitioning of the compound and any impurities between the stationary phase (the C18 column) and the mobile phase. The retention time of 4-(2-Bromoethyl)piperidine under specific chromatographic conditions is a key identifier. For instance, in one method, the product peak for a related compound, 2,4-dibromopyrimidine, was observed at 13.916 minutes. google.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Conformation Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. unimi.it For 4-(2-Bromoethyl)piperidine, this technique can provide precise bond lengths, bond angles, and torsional angles. A key finding from crystallographic analysis of similar piperidine derivatives is that the piperidine ring typically adopts a thermodynamically stable chair conformation. In this conformation, the 2-bromoethyl substituent at the 4-position is expected to extend equatorially from the ring to minimize steric hindrance.

This technique is essential for unambiguously confirming the connectivity of the atoms and the stereochemistry of the molecule. While specific X-ray crystallography data for 4-(2-Bromoethyl)piperidine is not always readily available in public literature, analysis of analogous structures provides a strong basis for its expected solid-state conformation. The process involves growing a suitable single crystal of the compound, which can be challenging, and then exposing it to an X-ray beam to generate a diffraction pattern that can be mathematically analyzed to build a model of the crystal structure. unimi.ituhu-ciqso.es

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 4-(2-Bromoethyl)piperidine and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can precisely verify the molecular weight, which for the free base (C₇H₁₄BrN) is approximately 191.03 g/mol , and for the hydrobromide salt (C₇H₁₅Br₂N) is 273.01 g/mol .

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive M+ and M+2 isotopic cluster in the mass spectrum. Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. Under ESI, the [M+H]⁺ ion is typically observed. Fragmentation patterns can also be informative; for example, the loss of the bromine atom (α-cleavage) is a common fragmentation pathway, leading to a significant fragment ion. For a related compound, 4-(bromomethyl)-1-methylpiperidine, major fragments observed were at m/z 112.08 (loss of Br) and m/z 70.06 (piperidine ring fragment).

Computational Chemistry Approaches in the Study of 4 2 Bromoethyl Piperidine

Quantum Mechanical Calculations (e.g., DFT, HOMO/LUMO energies)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of 4-(2-Bromoethyl)piperidine. nih.govresearchgate.netdergipark.org.tr These methods allow for the determination of key molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are crucial indicators of a molecule's ability to donate and accept electrons, respectively. nih.gov A smaller HOMO-LUMO energy gap generally signifies higher reactivity. rsc.org For instance, in studies of related piperidine (B6355638) compounds, DFT calculations have been employed to compute these energies, providing insights into their reactivity and potential for charge transfer within the molecule. researchgate.net

Table 1: Calculated Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |

| Energy Gap (LUMO-HOMO) | The difference in energy between the LUMO and HOMO | A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the polarity of the molecule | Influences intermolecular interactions and solubility. |

This table is illustrative and based on general principles of DFT calculations on similar molecules. Specific values for 4-(2-Bromoethyl)piperidine would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of 4-(2-Bromoethyl)piperidine. nih.govfrontiersin.orginflibnet.ac.in These simulations model the movement of atoms and molecules over time, providing a detailed picture of how the compound behaves in different environments. nih.gov

Conformational analysis using MD can identify the most stable arrangements of the piperidine ring and the bromoethyl side chain. researchgate.netresearchgate.net This is crucial for understanding how the molecule interacts with other molecules, such as receptors or enzymes, in biological systems. researchgate.net By simulating the molecule in various solvents, researchers can also predict its solubility and how it will behave in different chemical environments. nih.gov The analysis of the trajectory from an MD simulation can reveal important information about the stability of the molecule's structure. inflibnet.ac.in

Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving 4-(2-Bromoethyl)piperidine. By calculating the energies of reactants, products, and transition states, researchers can predict the most likely reaction pathways. gla.ac.ukacs.org

For example, in reactions where 4-(2-Bromoethyl)piperidine acts as a building block, computational methods can help understand the stereoselectivity and regioselectivity of the reaction. mdpi.com These calculations can model complex processes like cycloadditions and other ring-forming reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.netsemanticscholar.org Understanding the transition state structures is key to predicting the kinetics and feasibility of a given reaction.

In Silico Design and Prediction of Novel Derivatives and Their Synthetic Feasibility

The principles of computational chemistry are increasingly being applied to the in silico design of novel derivatives of 4-(2-Bromoethyl)piperidine. mdpi.comarabjchem.orgnih.gov By modifying the core structure of the molecule in a virtual environment, scientists can explore a vast chemical space to identify new compounds with potentially enhanced properties.

This process often involves creating a library of virtual compounds and then using computational tools to predict their properties, such as biological activity or synthetic accessibility. nih.govorientjchem.org For instance, researchers can design new piperidine derivatives and then use computational methods to evaluate their potential as inhibitors for specific enzymes or their ability to interact with a target receptor. nih.gov These in silico predictions help to prioritize which novel compounds should be synthesized and tested in the laboratory, saving significant time and resources. arabjchem.org

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthesis Methods for Chiral Derivatives

While 4-(2-bromoethyl)piperidine itself is achiral, its derivatization can readily generate chiral centers. The development of enantioselective methods to produce specific stereoisomers is a critical goal, as the biological activity of piperidine-containing pharmaceuticals is often stereospecific. Future research will likely focus on adapting existing asymmetric strategies to this particular scaffold.

One promising avenue is the catalytic asymmetric reduction of pyridine (B92270) precursors. For instance, methods involving the rhodium-catalyzed asymmetric reductive Heck reaction of pyridine derivatives with boronic acids have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn A similar three-step process involving partial reduction, asymmetric carbometalation, and a final reduction could be adapted to generate chiral 4-substituted piperidines. snnu.edu.cn Another approach involves the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridinium salts, which has yielded high enantioselectivities for 2-alkyl piperidines and could be explored for 4-substituted systems. nih.gov

Catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts represents another powerful strategy. rsc.org This method yields enantioenriched brominated piperidines that can undergo further transformations. rsc.org Investigating the intramolecular cyclization of appropriately designed precursors derived from 4-(2-bromoethyl)piperidine could open new pathways to complex chiral molecules. Furthermore, dynamic kinetic resolution using chiral organolithium chemistry, which has been successful for resolving 2-lithiopiperidines, could be investigated for derivatives of 4-(2-bromoethyl)piperidine. sheffield.ac.uk

Table 1: Potential Enantioselective Synthesis Strategies

| Strategy | Catalyst/Reagent Example | Potential Application for 4-(2-Bromoethyl)piperidine Derivatives | Key References |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium complexes with chiral ligands (e.g., MeO-BoQPhos) | Asymmetric reduction of a pyridinium (B92312) precursor to a chiral piperidine (B6355638). | nih.gov |

| Asymmetric Reductive Heck | Rhodium complexes with chiral ligands (e.g., (S)-Segphos) | Asymmetric coupling of a dihydropyridine (B1217469) precursor with a boronic acid. | snnu.edu.cn |

| Bromoaminocyclization | Chiral amino-thiocarbamates | Enantioselective cyclization of an olefinic amide precursor. | rsc.org |

| Dynamic Kinetic Resolution | Chiral organolithium base (e.g., n-BuLi/(–)-sparteine) | Resolution of a racemic lithiated derivative of the piperidine ring. | sheffield.ac.uk |

Investigation of Organometallic Reactivity and Cross-Coupling Applications

The carbon-bromine bond in 4-(2-bromoethyl)piperidine is a prime functional group for organometallic reactions, particularly cross-coupling. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material.

Future work should explore the conversion of the bromoethyl group into an organometallic reagent, such as a Grignard (R-MgX) or an organozinc (R-ZnX) species. libretexts.org These reagents are powerful nucleophiles capable of reacting with a wide range of electrophiles. libretexts.org The formation of Grignard reagents typically requires solvents like ethyl ether or THF to stabilize the organometallic complex. libretexts.org Once formed, these derivatives of 4-(2-bromoethyl)piperidine could participate in Negishi and Kumada cross-coupling reactions. The Negishi coupling, which pairs organozinc reagents with organic halides in the presence of a nickel or palladium catalyst, is particularly noteworthy for its functional group tolerance. nih.govnih.gov

Conversely, 4-(2-bromoethyl)piperidine can act as the electrophilic partner in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions between piperidine-based reagents and organohalides are known to proceed under mild conditions. google.com There is significant potential in exploring stereoconvergent cross-coupling reactions, where a racemic alkyl halide (like a chiral derivative of 4-(2-bromoethyl)piperidine) reacts with an organometallic reagent to produce a single enantiomer of the product. nih.govacs.org This has been demonstrated with α-bromo amides and alkylzinc reagents using nickel catalysts. nih.govacs.org

Table 2: Cross-Coupling Strategies for 4-(2-Bromoethyl)piperidine

| Reaction Name | Role of Piperidine Derivative | Coupling Partner | Catalyst System | Key References |

|---|---|---|---|---|

| Negishi Coupling | Electrophile (as is) | Organozinc Reagent | Palladium or Nickel | nih.govnih.gov |

| Negishi Coupling | Nucleophile (as organozinc) | Organohalide | Palladium or Nickel | nih.govnih.gov |

| Kumada Coupling | Nucleophile (as Grignard) | Organohalide | Palladium or Nickel | nih.gov |

| Suzuki-Miyaura Coupling | Electrophile (as is) | Boronic Acid/Ester | Palladium |

Implementation in Continuous Flow Chemistry and Automated Synthesis Systems

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and potential for scalability. The synthesis of 4-(2-bromoethyl)piperidine hydrobromide itself has been adapted to continuous flow reactors for large-scale production, highlighting the feasibility of this approach.

Future research should focus on developing continuous flow methods for the derivatization of 4-(2-bromoethyl)piperidine. For example, the nucleophilic substitution reactions at the bromoethyl group or N-alkylation/acylation at the piperidine nitrogen could be readily adapted to flow systems. More complex transformations, such as the catalytic cross-coupling reactions discussed previously, are also prime candidates. Flow chemistry would be particularly beneficial for managing hazardous reagents or intermediates and for optimizing reaction conditions through rapid screening. The use of packed-bed reactors with immobilized catalysts or reagents could further streamline purification and catalyst recycling. acs.org

In parallel, the integration of these flow modules into automated synthesis platforms is a key area for exploration. Automated systems, which have been used for creating libraries of drug-like molecules via Negishi couplings and for the radiosynthesis of piperidine derivatives, can accelerate the discovery of new compounds with desirable properties. nih.govrsc.org An automated platform could sequentially modify the 4-(2-bromoethyl)piperidine core, perform a cross-coupling reaction, and then carry out a final functionalization, all without manual intervention.

Advanced Studies on Green Chemistry Principles in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and use of 4-(2-bromoethyl)piperidine is essential for sustainable chemical manufacturing. Research in this area aims to reduce waste, minimize energy consumption, and use less hazardous substances.

One major avenue is the development of greener synthetic routes to piperidine derivatives. An efficient approach to N-substituted piperidones and piperidines has been developed that presents significant advantages over the classical Dieckman approach, which often involves harsh conditions. nih.govfigshare.com Exploring alternative, milder reaction conditions is a key goal. Microwave-assisted organic synthesis is a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption. univpancasila.ac.id The synthesis of related N-heteroaryl-4-(2-chloroethyl)piperidines has been successfully demonstrated under microwave irradiation. univpancasila.ac.id

Further research should focus on:

Alternative Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, supercritical CO₂, or bio-based solvents.

Catalysis: Emphasizing the use of highly efficient and recyclable catalysts to minimize waste, moving away from stoichiometric reagents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Aza-Michael reactions are good examples of atom-economical C-N bond-forming reactions.

Exploration of Novel Catalytic Transformations Involving the Bromoethyl Group and Piperidine Ring

The dual reactivity of 4-(2-bromoethyl)piperidine makes it a substrate for a wide array of novel catalytic transformations. Beyond standard cross-coupling, future research can unlock new synthetic pathways by creatively engaging both the bromoethyl group and the piperidine ring.

Catalytic aminohalogenation is one such frontier. The enantioselective synthesis of substituted piperidines has been achieved through the catalytic bromoaminocyclization of unsaturated sulfonamides. nih.gov This suggests that precursors derived from 4-(2-bromoethyl)piperidine could be designed to undergo intramolecular cyclizations to form complex bicyclic or spirocyclic systems, which are of great interest in medicinal chemistry. mdpi.com Various metal catalysts, including gold, palladium, and cobalt, have been employed for different types of piperidine-forming cyclizations. mdpi.com

Another area of interest is the use of novel catalyst systems. Porphyrin and phthalocyanine-based nanocomposites are emerging as versatile catalysts for a range of organic transformations, including oxidation and addition reactions, due to their ability to coordinate with various metal ions and their tunable electronic properties. thieme-connect.de Investigating the use of such catalysts for the selective functionalization of the C-H bonds on the piperidine ring or for mediating reactions at the bromoethyl group could yield unprecedented transformations. Furthermore, silver salt-mediated rearrangements, which have been used to transform 2-substituted 3-bromopiperidines, could be explored for derivatives of 4-(2-bromoethyl)piperidine to induce skeletal reorganizations and access novel piperidine isomers. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromoethyl)piperidine, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via conjugate addition of bromoethyl groups to piperidine derivatives. For example, alkyl acrylates react with 2-(2-bromoethyl)piperidine in the presence of triethylamine under anhydrous conditions (e.g., dried dichloromethane or THF). Key parameters include stoichiometric control of reagents, reaction time (~16 hours at room temperature), and purification via flash chromatography (e.g., 33% Et₂O in pentane) to achieve >95% purity. NMR (1H and 13C) and IR spectroscopy validate structural integrity .

Q. Which analytical techniques are most reliable for characterizing 4-(2-bromoethyl)piperidine derivatives?

Nuclear Magnetic Resonance (NMR) is critical for confirming molecular structure. For instance, 1H NMR signals (e.g., δ 1.25–1.74 for methylene protons) and 13C NMR peaks (e.g., δ 172.8 for ester carbonyl) identify functional groups. Infrared spectroscopy (IR) detects C=O stretches (~1730 cm⁻¹), while mass spectrometry (MS) confirms molecular ions (e.g., m/z 263/265 for methyl esters). Elemental analysis ensures stoichiometric accuracy .

Q. How should 4-(2-bromoethyl)piperidine be stored to maintain stability during experimental workflows?

The compound is hygroscopic and thermally sensitive. Storage at 0–6°C under inert atmospheres (argon or nitrogen) in amber glass vials is recommended. Avoid prolonged exposure to light or moisture, which can hydrolyze the bromoethyl group, leading to byproducts like piperidine alcohols .

Q. What role does 4-(2-bromoethyl)piperidine play as an intermediate in multi-step organic syntheses?

It serves as a key precursor for alkylation reactions. For example, it undergoes nucleophilic substitution with amines or alcohols to form piperidine-based pharmacophores. Its bromoethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex heterocycles like indolizidines .

Q. What are common impurities in 4-(2-bromoethyl)piperidine synthesis, and how are they identified?

Residual alkyl acrylates or unreacted piperidine hydrobromide are typical impurities. These are detected via thin-layer chromatography (TLC) or HPLC. NMR multiplet splitting anomalies (e.g., δ 2.24–2.37 for overlapping methylene protons) and MS fragmentation patterns (e.g., m/z 184 for dealkylated byproducts) help identify contaminants .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of conjugate additions involving 4-(2-bromoethyl)piperidine?

The reaction follows a Michael addition mechanism, where the piperidine nitrogen acts as a nucleophile attacking the β-position of acrylates. Density Functional Theory (DFT) studies suggest steric hindrance from the piperidine ring directs alkylation to the less substituted carbon. Solvent polarity (e.g., CDCl₃ vs. THF) further modulates transition-state stability .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

Dynamic effects like rotational isomerism may cause split signals in NMR. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze conformers, clarifying splitting patterns. High-resolution MS and isotopic labeling (e.g., deuterated solvents) differentiate fragmentation pathways. Computational modeling (e.g., Gaussian) predicts spectral profiles for comparison .

Q. What strategies enable enantioselective synthesis of 4-(2-bromoethyl)piperidine derivatives?

Chiral catalysts like (S)-DTBM-SEGPHOS in CuH-catalyzed hydroalkylation reactions induce asymmetry. For example, copper hydride complexes transfer hydrides to α,β-unsaturated esters, followed by bromoethyl group addition. Enantiomeric excess (>90%) is confirmed via chiral HPLC or optical rotation analysis .

Q. How can computational modeling optimize reaction pathways for 4-(2-bromoethyl)piperidine derivatives?

Molecular dynamics simulations (e.g., using Schrödinger Suite) predict transition states and activation energies for alkylation steps. Solvent effects are modeled via COSMO-RS to optimize dielectric environments. These tools reduce trial-and-error in designing catalysts or solvent systems .

Q. What experimental precautions mitigate byproduct formation during large-scale syntheses?

Strict control of stoichiometry (e.g., 1:1.05 piperidine:alkyl acrylate ratio) minimizes unreacted starting materials. Inert gas purging prevents oxidative decomposition. Continuous flow reactors enhance heat/mass transfer, reducing side reactions like over-alkylation. Post-reaction quenching (e.g., with aqueous NH₄Cl) stabilizes intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products